molecular formula C6H12O B13769781 trans-2-Methyl-3-penten-2-OL

trans-2-Methyl-3-penten-2-OL

Cat. No.: B13769781
M. Wt: 100.16 g/mol
InChI Key: OWVUFBAJXKEVBE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Methyl-3-penten-2-OL: is an organic compound with the molecular formula C6H12O. It is a type of alcohol that features a double bond in its structure, making it an unsaturated alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing trans-2-Methyl-3-penten-2-OL involves the reaction of methylmagnesium bromide with crotonaldehyde.

    Biofilm Inoculation: Another method involves the inoculation of biofilms of M. mesophilicum with P.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions due to their efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methyl-3-penten-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted alcohols depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology:

  • Studied for its potential biological activity and interactions with enzymes.

Medicine:

  • Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry:

  • Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which trans-2-Methyl-3-penten-2-OL exerts its effects involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s double bond and hydroxyl group are key sites for interaction with oxidizing agents . The pathways involved often include the formation of intermediate species that further react to form the final products.

Comparison with Similar Compounds

Uniqueness: trans-2-Methyl-3-penten-2-OL is unique due to its specific positioning of the double bond and hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its isomers and related compounds.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-2-methylpent-3-en-2-ol

InChI

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3/b5-4+

InChI Key

OWVUFBAJXKEVBE-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C(C)(C)O

Canonical SMILES

CC=CC(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.